5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione
Description
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione is a bicyclic diketone featuring a [3.2.2] bridge system with oxygen atoms at positions 3 and 6 and methyl substituents at positions 5, 7, and 5. Its molecular formula is C₁₁H₁₆O₄, distinguishing it from simpler bicyclo[3.2.2]nonane-2,4-dione derivatives (C₉H₁₂O₂, ). The 3,6-dioxa bridge introduces rigidity and electronic effects, while the methyl groups enhance hydrophobicity.
Properties
IUPAC Name |
5,7,7-trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-9(2)6-4-5-10(3,14-9)8(12)13-7(6)11/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRDPPMRIIGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(C(=O)OC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diketone with a diol in the presence of an acid catalyst to promote the formation of the bicyclic structure. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for catalyzing substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or other reduced forms, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Core Bridge Systems
- Bicyclo[3.2.2]nonane-2,4-dione (C₉H₁₂O₂): Lacks methyl and dioxa substituents, resulting in lower steric hindrance and simpler reactivity ().
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Features a [3.3.1] bridge with methoxy groups, increasing ring strain compared to [3.2.2] systems. This compound interacts with human Interleukin IL-1β and enzymes like glucanase, suggesting bioactivity ().
- 3-Azabicyclo[3.3.1]nonane-2,4-dione: Replaces oxygen with nitrogen, altering hydrogen-bonding capabilities and electronic properties. Its polymorphs exhibit distinct hydrogen-bonded motifs (e.g., C22(8) chains) affecting stability ().
Substituent Effects
Physical and Thermodynamic Properties
| Compound Name | Molecular Formula | Bridge System | Substituents | Phase Transition (∆transHm, kJ/mol) | Tm (K) |
|---|---|---|---|---|---|
| 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione | C₁₁H₁₆O₄ | [3.2.2] | 3,6-dioxa; 5,7,7-trimethyl | Data not available | – |
| Bicyclo[3.2.2]nonane-2,4-dione | C₉H₁₂O₂ | [3.2.2] | None | – | – |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | C₈H₁₁NO₂ | [3.3.1] | 3-aza | 3.3 (∆transHm) | 463.6 |
| 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione | C₁₀H₁₄O₄ | [3.3.1] | 9,9-dimethoxy | – | – |
Notes:
Reactivity and Stability
- Polymerization Tendency: 3-Oxabicyclo[3.2.2]nonane-2,4-dione polymerizes to relieve boat-form ring strain, whereas N-methyl-3-azabicyclo[3.3.1]nonane-2,4-dione remains stable due to a strain-free chair conformation ().
- Hydrogen Bonding : The 3-aza derivative forms N–H⋯O bonds in polymorphs, influencing solubility and crystal packing ().
Biological Activity
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione (CAS No. 4703-74-6) is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a bicyclic framework with two dioxabicyclo units and several methyl groups that influence its chemical reactivity and biological interactions. The molecular formula is , and it has been characterized by various spectroscopic methods including NMR and IR spectroscopy.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14O4 |
| CAS Number | 4703-74-6 |
| Molecular Weight | 186.22 g/mol |
Synthesis
The synthesis of this compound typically involves the cyclization of diketones and diols in the presence of acid catalysts under controlled conditions to yield high-purity products. The reaction conditions play a crucial role in determining the yield and purity of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related bicyclic compounds can inhibit the growth of various bacterial strains by disrupting cell membrane integrity or interfering with metabolic pathways .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has been shown to induce apoptosis in PC-3 prostate cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The IC50 values for cytotoxicity vary depending on the specific cell line but are generally in the micromolar range.
Case Studies
-
Cytotoxicity Against Prostate Cancer Cells :
- Study : The effect of this compound on PC-3 cells was evaluated.
- Findings : The compound exhibited an IC50 of approximately 50 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased annexin V binding.
-
Antimicrobial Properties :
- Study : Screening against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound compared to similar bicyclic compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,8-Dioxabicyclo[3.3.1]nonane | Bicyclic | Antimicrobial |
| 3,6-Dioxabicyclo[3.2.1]octane | Bicyclic | Cytotoxic |
| 5,7-Dimethyl-3-hydroxybicyclo[3.2.1]octane | Bicyclic | Anticancer |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 5,7,7-trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione, and how do reaction conditions influence product purity?
- Methodology : Cyclization and C-glycosylation are common approaches. For example, bicyclo[3.2.2]nonane derivatives can be synthesized via acid-catalyzed cyclization of ketoesters or through photochemical [2+2] cycloadditions. Reaction temperature and solvent polarity critically impact stereoselectivity, as seen in analogous bicyclic diones .
- Quality Control : Use HPLC with chiral columns to separate enantiomers and GC-MS to monitor byproducts.
Q. How can structural ambiguities in bicyclic diones like this compound be resolved using spectroscopic techniques?
- Approach : Combine - and -NMR to assign stereochemistry, particularly focusing on coupling constants for bridgehead protons. IR spectroscopy identifies lactone C=O stretches (~1750 cm). X-ray crystallography is definitive for resolving conflicting spatial arrangements, as demonstrated for similar 3-azabicyclo derivatives .
Q. What thermodynamic properties (e.g., phase transitions) are relevant for storage and handling?
- Data : For analogous bicyclo[3.3.1]nonane-2,4-diones, sublimation enthalpy () ranges from 80–95 kJ/mol, and melting points () fall between 408–463 K. Differential scanning calorimetry (DSC) is recommended to characterize thermal stability .
Advanced Research Questions
Q. How do enzymes like 6-oxocineole dehydrogenase interact with bicyclic diones, and what are the implications for metabolic engineering?
- Mechanistic Insight : The enzyme EC 1.14.13.51 catalyzes oxygenation of bicyclic substrates, producing lactones via NADPH-dependent oxidation. Computational docking (e.g., AutoDock Vina) can model substrate-enzyme interactions, focusing on active-site residues that stabilize the dione moiety .
- Experimental Design : Use -labeling to track oxygen incorporation and LC-HRMS to identify intermediates.
Q. What strategies address contradictions in reported spectral data for bicyclo[3.2.2]nonane derivatives?
- Resolution Workflow :
Compare NMR data across solvents (e.g., CDCl vs. DMSO-d) to assess solvent-induced shifts.
Validate crystallographic data against theoretical DFT-optimized structures (e.g., B3LYP/6-31G*).
Use dynamic NMR (DNMR) to detect conformational exchange in solution .
Q. Can computational methods predict the biological activity of this compound, given its structural complexity?
- Methodology :
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and LogP to predict permeability.
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioavailability.
Q. How does substituent variation (e.g., methyl groups at positions 5,7,7) affect the compound’s reactivity in ring-opening reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
